molecular formula C24H18N4O2 B2989274 2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291844-76-2

2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2989274
CAS No.: 1291844-76-2
M. Wt: 394.434
InChI Key: NVGJVOUQDFXDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (hereafter referred to as Compound A) is a phthalazinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group at position 3 and another 4-methylphenyl group at position 2 of the phthalazinone core. Phthalazinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antimicrobial, anti-inflammatory, and cytotoxic activities . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design .

Compound A is synthesized via nucleophilic substitution reactions, often involving hydrazine derivatives and oxadiazole precursors, as seen in analogous syntheses . Its crystal structure (if determined) would likely exhibit planar phthalazinone and oxadiazole rings, with intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking, as observed in related structures .

Properties

IUPAC Name

2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-7-11-17(12-8-15)22-25-23(30-27-22)21-19-5-3-4-6-20(19)24(29)28(26-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJVOUQDFXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The molecular structure of the compound includes a phthalazinone core with substituents that enhance its biological properties. The presence of the oxadiazole ring is particularly significant due to its known pharmacological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties, which may contribute to the overall efficacy of the compound against bacterial and fungal strains.

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound. Below is a summary of key findings:

StudyCell Line/OrganismIC50 (μM)Mechanism
Study 1HCT-116 (Colon Cancer)36Induction of apoptosis
Study 2HeLa (Cervical Cancer)34Cell cycle arrest
Study 3MCF-7 (Breast Cancer)40Apoptotic pathway activation
Study 4E. coli (Bacterial Strain)50Inhibition of cell wall synthesis

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against HCT-116 and HeLa cell lines. The mechanism involved apoptosis, as indicated by increased caspase activity and morphological changes in treated cells .
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-negative bacteria like E. coli. This suggests potential applications in developing new antimicrobial agents .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of similar compounds. For instance, structural modifications around the oxadiazole ring have led to derivatives with improved potency against cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Analogs

Compound Name CAS Number Molecular Formula Substituents (Oxadiazole/Phthalazinone) Key Features/Inferred Properties
Compound A 1291844-74-0 C₂₅H₁₈N₄O₂ 4-MePh (both positions) Enhanced lipophilicity; planar structure
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 1291832-17-1 C₂₂H₁₃ClN₄O₂ 3-ClPh (oxadiazole); Ph (phthalazinone) Electron-withdrawing Cl may improve stability
2-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one 1215397-73-1 C₂₆H₂₂N₄O₃ 4-EtOPh (oxadiazole); p-tolyl (phthalazinone) Ethoxy group enhances solubility
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 1185078-16-3 C₂₃H₁₆N₄O₂ 3-MePh (oxadiazole); Ph (phthalazinone) Meta-substitution may alter binding kinetics
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one 1291838-53-3 C₂₆H₂₂N₄O₄ 4-EtO-3-MeOPh (oxadiazole); 2-MePh (phthalazinone) Polar substituents may improve bioavailability
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one N/A C₁₈H₁₄N₂O Propargyl (phthalazinone); 4-MePh Alkyne group enables click chemistry modifications

Pharmacological Potential

  • Antimicrobial: Phthalazinones with chloro or methyl groups show inhibitory effects against bacteria and fungi .
  • Anti-inflammatory : Ethoxy-substituted derivatives may modulate inflammatory pathways due to enhanced solubility and target binding .

Crystallographic and Molecular Interactions

  • Compound A likely adopts a near-planar conformation, as seen in the isostructural 4-(4-methylphenyl)-2-propargylphthalazin-1(2H)-one, where the dihedral angle between the methylphenyl and phthalazinone rings is ~54° . This conformation facilitates π-π stacking (centroid distances ~3.7 Å) and C–H···O hydrogen bonds, critical for crystal packing and stability .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process:
  • Step 1 : Friedel-Crafts acylation of phenols with phthalic anhydride to form 2-(4′-hydroxybenzoyl)benzoic acid derivatives .
  • Step 2 : Cyclization with hydrazine under fusion conditions to yield phthalazinone intermediates .
  • Step 3 : Functionalization of the oxadiazole ring using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours), followed by quenching in ice-water and recrystallization from ethanol .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of phthalazinone to PCl₅), temperature (80–100°C), and reaction time (2–4 hours) to minimize side products. Monitor via TLC or HPLC.

Table 1 : Key Reaction Conditions for Oxadiazole Formation

ReagentsTemperatureTimeYield
POCl₃/PCl₅80–100°C2–4 hrs60–75%

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl groups) and oxadiazole ring formation. Compare chemical shifts with analogous compounds (e.g., δ 8.2–8.5 ppm for phthalazinone protons) .
  • X-Ray Crystallography : Use SHELX software for structure refinement. Key parameters include R factor (<0.05), data-to-parameter ratio (>15), and mean C–C bond length (0.002–0.005 Å) .
  • IR Spectroscopy : Validate oxadiazole C=N stretching (1650–1600 cm⁻¹) and phthalazinone C=O (1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental X-ray crystallographic data (e.g., bond angles, torsion angles) with density functional theory (DFT) calculations to identify conformational discrepancies .
  • Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes (e.g., 100 K vs. 293 K crystallography) using molecular dynamics simulations .
  • Error Analysis : Use SHELXL’s "L.S." command to refine disorder models or twinning parameters in crystallographic data .

Q. What strategies are effective for modifying the oxadiazole ring to enhance biological activity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine) at the oxadiazole 5-position to improve lipophilicity and membrane permeability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylphenyl with fluorophenyl) and test inhibitory activity against target enzymes (e.g., kinases) using enzyme-linked assays .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets (e.g., ATP-binding sites) .

Table 2 : Impact of Substituents on Lipophilicity (LogP)

SubstituentLogP (Calculated)
4-Methylphenyl3.2
4-Fluorophenyl3.8

Data Contradiction Analysis

Q. How should conflicting crystallographic and NMR data be addressed during structural validation?

  • Methodological Answer :
  • Scenario : Crystallography shows planar oxadiazole, but NMR suggests dynamic puckering.
  • Resolution : Conduct variable-temperature NMR (VT-NMR) to detect ring flexibility. If puckering is temperature-dependent, refine crystallographic models with anisotropic displacement parameters (ADPs) .
  • Validation : Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic packing vs. solution-state dynamics .

Experimental Design Considerations

Q. What are best practices for scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Batch Reactors : Use jacketed reactors with precise temperature control (±2°C) during POCl₃/PCl₅ reactions to avoid exothermic decomposition .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 70:30 acetonitrile/water) for intermediates .
  • QC Metrics : Set acceptance criteria (e.g., ≥95% purity via HPLC, residual solvent limits <500 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.